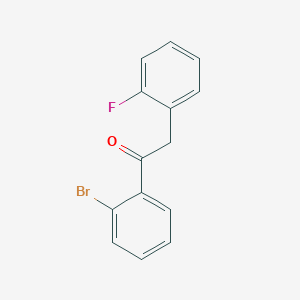

2'-Bromo-2-(2-fluorophenyl)acetophenone

Vue d'ensemble

Description

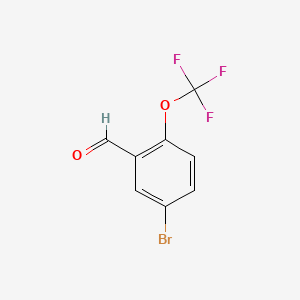

2-Bromo-2-(2-fluorophenyl)acetophenone (2-Br-2-FPA) is an organic compound belonging to the class of bromoacetophenones. It is a colorless, crystalline solid with a melting point of 66-68°C. It is soluble in organic solvents such as ether and acetone, but insoluble in water. 2-Br-2-FPA is used in organic synthesis for the preparation of various organic compounds, including pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions:

- Bromination of acetophenone derivatives, including compounds structurally similar to 2'-Bromo-2-(2-fluorophenyl)acetophenone, has been studied, showing predominant reaction on the aromatic ring in certain conditions (Gol'dfarb, Novikova, & Belen’kii, 1971).

- Enantioselective microbial reductions of similar acetophenones to chiral intermediates have been achieved, indicating potential for producing specific enantiomers of related compounds (Patel et al., 2004).

- Studies on the Baeyer-Villiger oxidation of acetophenones, including fluorinated variants, have been conducted, suggesting applications in synthesizing valuable synthons for industrial chemicals (Moonen, Rietjens, & van Berkel, 2001).

Development of Pharmaceuticals and Intermediates:

- The synthesis of fluorinated 1,5-benzothiazepines and pyrazolines using bromo-2-fluorobenzaldehyde, a compound closely related to this compound, indicates its utility in developing novel chemical structures (Jagadhani, Kundlikar, & Karale, 2015).

- The compound has been used in the synthesis of key intermediates for statin drugs like atorvastatin, demonstrating its role in pharmaceutical manufacturing (Yi-fan, 2010).

Studies in Biochemistry and Molecular Biology:

- Research on the interaction of bromoacetophenone with aldehyde dehydrogenase reveals insights into enzyme active sites and inhibition mechanisms, which could be relevant for similar bromo-fluoroacetophenone compounds (Abriola, MacKerell, & Pietruszko, 1990).

- Bromofluoroacetophenone derivatives have been investigated for DNA cleaving activities upon irradiation, suggesting their use in studying DNA interactions and potential therapeutic applications (Wender & Jeon, 2003).

Safety and Hazards

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

2’-Bromo-2-(2-fluorophenyl)acetophenone plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with enzymes such as aldehyde dehydrogenase, where it acts as an irreversible inhibitor . This interaction occurs through the formation of a covalent bond between the bromine atom of the compound and the active site of the enzyme, leading to the inactivation of the enzyme’s catalytic function. Additionally, 2’-Bromo-2-(2-fluorophenyl)acetophenone may interact with other proteins and biomolecules, potentially affecting their structure and function.

Cellular Effects

The effects of 2’-Bromo-2-(2-fluorophenyl)acetophenone on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . By modulating these pathways, 2’-Bromo-2-(2-fluorophenyl)acetophenone can induce changes in cell proliferation, differentiation, and survival. Furthermore, its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production.

Molecular Mechanism

At the molecular level, 2’-Bromo-2-(2-fluorophenyl)acetophenone exerts its effects through several mechanisms. One primary mechanism is the covalent binding to the active sites of enzymes, resulting in their inhibition . This binding is facilitated by the electrophilic nature of the bromine atom, which reacts with nucleophilic residues in the enzyme’s active site. Additionally, 2’-Bromo-2-(2-fluorophenyl)acetophenone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Bromo-2-(2-fluorophenyl)acetophenone can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Studies have shown that prolonged exposure to this compound can result in long-term effects on cellular function, including persistent changes in gene expression and enzyme activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the biochemical and cellular impacts of 2’-Bromo-2-(2-fluorophenyl)acetophenone.

Dosage Effects in Animal Models

The effects of 2’-Bromo-2-(2-fluorophenyl)acetophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes. These findings underscore the importance of dosage considerations in the application of 2’-Bromo-2-(2-fluorophenyl)acetophenone in research and therapeutic contexts.

Metabolic Pathways

2’-Bromo-2-(2-fluorophenyl)acetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites with different biological activities and toxicities. The interaction of 2’-Bromo-2-(2-fluorophenyl)acetophenone with metabolic enzymes can also affect the overall metabolic flux and levels of key metabolites in cells and tissues.

Transport and Distribution

The transport and distribution of 2’-Bromo-2-(2-fluorophenyl)acetophenone within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, depending on its physicochemical properties and interactions with intracellular proteins. The distribution of 2’-Bromo-2-(2-fluorophenyl)acetophenone can influence its biological activity and potential toxicity, as different cellular environments may modulate its effects.

Subcellular Localization

The subcellular localization of 2’-Bromo-2-(2-fluorophenyl)acetophenone is a key determinant of its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The precise localization of 2’-Bromo-2-(2-fluorophenyl)acetophenone within cells can provide insights into its mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1-(2-bromophenyl)-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-12-7-3-2-6-11(12)14(17)9-10-5-1-4-8-13(10)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVYEDYXCCDOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642339 | |

| Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898784-61-7 | |

| Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)